molecular formula C26H22FN5OS B2495310 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 946309-36-0

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2495310
CAS RN: 946309-36-0
M. Wt: 471.55
InChI Key: PICXJUMWSTVDHP-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that incorporate elements of fluorophenyl, indolyl, triazolyl, and acetamide groups. These structural components suggest potential biological activity, warranting the synthesis and study of their properties and reactivity.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including condensation, cyclization, and functional group transformation. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity demonstrates complex synthetic routes involving reactions under specific conditions to achieve the desired structural frameworks (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's potential interactions and activity. Studies on similar compounds, like the crystal structure analysis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the arrangement of atoms and the molecular geometry, which are essential for predicting reactivity and biological activity (Liang, 2009).

Scientific Research Applications

Intermolecular Interactions and Molecular Synthesis

  • Experimental Analysis and Theoretical Insights : A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives to explore their intermolecular interactions, including C–H⋯π and lp⋯π types, through single crystal and powder X-ray diffraction. These interactions are crucial for understanding the compound's behavior in different environments, supported by quantum mechanical calculations (Shukla et al., 2014).

  • Synthesis of Novel Derivatives : Research on synthesizing novel derivatives containing the fluoro- and chloro-phenyl groups aimed at evaluating their anti-inflammatory activity. This study underscores the compound's potential as a scaffold for developing new therapeutic agents (Sunder & Maleraju, 2013).

Material Science Applications

  • High Glass-Transition Temperature Polymers : The synthesis of novel arylene ether polymers with fluorinated monomers, including 4-fluoro-3-trifluoromethyl phenyl boronic acid, demonstrates the potential use of these compounds in creating materials with exceptional thermal stability and solubility in organic solvents. These properties are vital for applications in optics and electronics (Huang et al., 2007).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : A series of compounds derived from 1,2,4-triazole and bearing fluoro/nitroaryl groups demonstrated promising antibacterial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Alharbi & Alshammari, 2019).

  • Antitumor Properties : The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxicity in vitro against certain cancer cell lines. This study indicates the compound's relevance in cancer research and the possibility of developing new antitumor drugs (Hutchinson et al., 2001).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5OS/c27-19-10-12-20(13-11-19)32-25(22-16-29-23-9-5-4-8-21(22)23)30-31-26(32)34-17-24(33)28-15-14-18-6-2-1-3-7-18/h1-13,16,29H,14-15,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXJUMWSTVDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

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